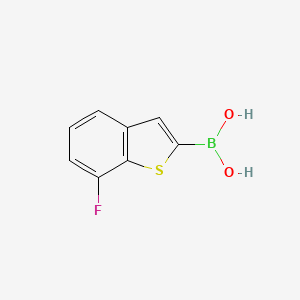

(7-Fluoro-1-benzothiophen-2-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

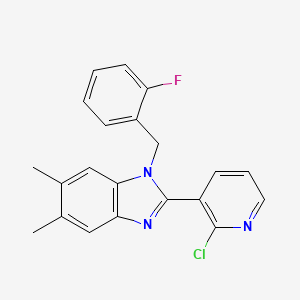

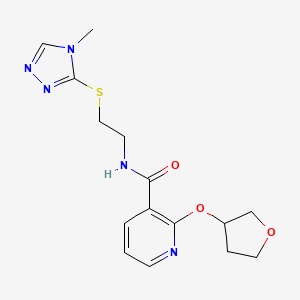

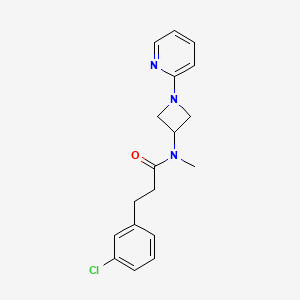

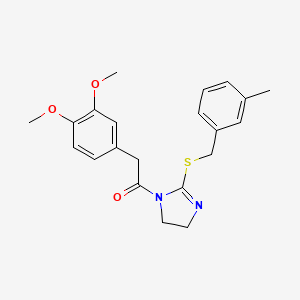

“(7-Fluoro-1-benzothiophen-2-yl)boronic acid” is a chemical compound with the CAS Number: 1340599-85-0 . It has a molecular weight of 196.01 and is typically in the form of a powder . It belongs to the class of organic compounds known as 1-benzothiophenes .

Molecular Structure Analysis

The molecular formula of “(7-Fluoro-1-benzothiophen-2-yl)boronic acid” is C8H6BFO2S . The InChI Code is 1S/C8H6BFO2S/c10-6-3-1-2-5-4-7 (9 (11)12)13-8 (5)6/h1-4,11-12H .Physical And Chemical Properties Analysis

“(7-Fluoro-1-benzothiophen-2-yl)boronic acid” is a powder . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

- (7-Fluoro-1-benzothiophen-2-yl)boronic acid has been investigated as a potential phosphodiesterase 4 (PDE4) inhibitor. PDE4 inhibitors play a crucial role in modulating intracellular cyclic AMP (cAMP) levels, which can impact various cellular processes, including inflammation and immune responses .

- Researchers have explored the use of this boronic acid derivative for chemoselective modification of oncolytic adenoviruses. These modified viruses can selectively target cancer cells, potentially enhancing the efficacy of gene therapy or virotherapy approaches .

- The compound has been employed in the synthesis of a phosphorescent sensor capable of quantifying copper (II) ions. Such sensors are valuable for detecting metal ions in biological samples and environmental monitoring .

- UV-promoted reactions involving (7-Fluoro-1-benzothiophen-2-yl)boronic acid have led to the synthesis of phenanthridine derivatives. Phenanthridines exhibit diverse biological activities and are used in medicinal chemistry and drug discovery .

- Scientists have explored the preparation of CYP11B1 inhibitors using this compound. CYP11B1 is an enzyme involved in cortisol biosynthesis. Inhibiting it could be relevant for treating cortisol-dependent diseases such as Cushing’s syndrome .

- (7-Fluoro-1-benzothiophen-2-yl)boronic acid has found utility in Suzuki-Miyaura cross-coupling reactions. These reactions enable the synthesis of complex organic molecules, making it a valuable tool in organic synthesis .

PDE4 Inhibitors

Chemoselective Modification of Oncolytic Adenovirus

Phosphorescent Sensor for Copper (II) Ion Quantification

UV-Promoted Phenanthridine Syntheses

CYP11B1 Inhibitors for Cortisol-Dependent Diseases

Suzuki-Miyaura Cross-Coupling Reactions

Safety and Hazards

“(7-Fluoro-1-benzothiophen-2-yl)boronic acid” has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Boronic acids, including “(7-Fluoro-1-benzothiophen-2-yl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research may continue to explore these areas and potentially discover new applications for boronic acid compounds.

Propriétés

IUPAC Name |

(7-fluoro-1-benzothiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,11-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKPWUCLODJEEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)C(=CC=C2)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Fluoro-1-benzothiophen-2-yl)boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2545080.png)

![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545087.png)

![(4-(azepan-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2545090.png)

![(4-Methylthiadiazol-5-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2545091.png)

![3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2545092.png)

![N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B2545094.png)

![N-[(1-Adamantylamino)carbonyl]glycine](/img/structure/B2545100.png)